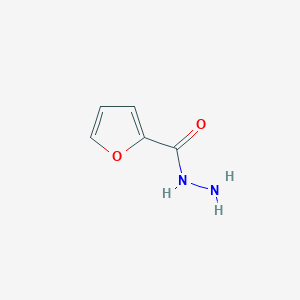

Furan-2-carbohydrazide

描述

Furan-2-carbohydrazide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carbohydrazide group

准备方法

Synthetic Routes and Reaction Conditions

Furan-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

Furan-2-carboxylic acid+Hydrazine hydrate→this compound+Water

The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

Furan-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield furan-2-carbohydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Furan-2-carbohydrazine derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Furan-2-carbohydrazide derivatives have been synthesized and evaluated for their potential therapeutic effects. Notable applications include:

- Anticancer Activity : Several studies have reported the synthesis of this compound derivatives that exhibit significant cytotoxic effects against cancer cell lines. For instance, a study demonstrated that compounds derived from this compound showed promising anticancer activity against A549 human lung cancer cells while sparing normal fibroblast cells. The most effective derivative contained fluoro and nitro substituents, indicating the importance of structural modifications for enhancing biological activity .

- Antimicrobial Properties : Research has shown that this compound derivatives possess antimicrobial properties. The compounds were tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at specific concentrations .

- Glucagon Receptor Antagonism : Furan-2-carbohydrazides have been identified as orally active glucagon receptor antagonists. This discovery highlights their potential in managing metabolic disorders such as diabetes by modulating glucagon signaling pathways .

Materials Science

This compound has also found applications in materials science, particularly in the development of novel materials with unique properties:

- Fluorescent Materials : Derivatives of this compound have been studied for their aggregation-induced emission (AIE) properties. For example, one derivative exhibited a dramatic increase in fluorescence upon aggregation in a mixed solvent system (THF/H2O), making it a candidate for applications in chemical sensing and bioimaging .

- Liquid Crystals : The compound's structural characteristics contribute to its potential use in liquid crystal applications. Its ability to form mesomorphic phases can be harnessed for developing advanced electro-optical devices.

Chemical Sensing

This compound derivatives are being explored for their utility in chemical sensing applications:

- Chemical Sensors : The unique optical properties of certain this compound derivatives make them suitable for developing sensors that detect specific ions or molecules through fluorescence changes. This capability is particularly valuable in environmental monitoring and biomedical diagnostics .

Data Tables

The following table summarizes the key findings regarding the applications of this compound:

Case Study 1: Anticancer Activity

In a study conducted by Tok et al., various this compound derivatives were synthesized and tested against A549 lung cancer cells. The results indicated that most compounds significantly reduced cell viability compared to control groups, with specific derivatives showing no toxicity to normal BJ fibroblast cells, highlighting their potential as targeted cancer therapies .

Case Study 2: Fluorescent Properties

Research on the aggregation-induced emission of this compound derivatives demonstrated that one particular derivative exhibited a strong fluorescent response when aggregated in a THF/H2O solution. This property was attributed to intramolecular hydrogen bonding, suggesting potential applications in chemical sensors and imaging technologies .

作用机制

The mechanism of action of furan-2-carbohydrazide varies depending on its application. In biological systems, it is believed to exert its effects through the inhibition of specific enzymes and disruption of cellular processes. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its anticancer activity could be attributed to the induction of apoptosis in cancer cells .

相似化合物的比较

Furan-2-carbohydrazide can be compared with other similar compounds, such as:

Furan-2-carboxylic acid: A precursor in the synthesis of this compound.

Furan-2-carbaldehyde: Another furan derivative with different reactivity and applications.

Furan-2-carbohydrazine: A reduced form of this compound with distinct chemical properties.

This compound stands out due to its unique combination of a furan ring and a carbohydrazide group, which imparts specific reactivity and versatility in various chemical reactions and applications .

生物活性

Furan-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity of this compound, highlighting key research findings, case studies, and synthesized derivatives.

Overview of this compound

This compound is a derivative of furan, which is a heterocyclic organic compound. The incorporation of the carbohydrazide moiety enhances its biological potential, making it a subject of interest in drug discovery. The structure allows for various modifications that can lead to improved pharmacological properties.

Anticancer Activity

Recent studies have demonstrated the significant anticancer activity of this compound derivatives. For instance, Tok et al. synthesized several carbohydrazide derivatives bearing furan moieties and evaluated their cytotoxic effects on A549 human lung cancer cells and BJ normal fibroblast cells using the MTT assay. The results indicated that most compounds exhibited cytotoxicity against A549 cells with varying IC50 values, while showing minimal toxicity to normal cells.

Table 1: IC50 Values of this compound Derivatives

| Compound | R1 | R2 | IC50 (A549) µM | IC50 (BJ) µM |

|---|---|---|---|---|

| Cyclophosphamide | - | - | 242.41 | >400 |

| 3a | F | OCH3 | 115.30 | >400 |

| 3b | F | F | 326.75 | >400 |

| 3c | Cl | CH3 | 245.65 | 380.96 |

| 3d | Cl | OCH3 | 176.00 | >400 |

| 3e | F | NO2 | 43.38 | >400 |

| 3f | F | Cl | 342.63 | >400 |

| 3g | Cl | NO2 | >400 | >400 |

The most promising compound, 3e , demonstrated an IC50 value of 43.38 µM against A549 cells while exhibiting no cytotoxic effects on BJ normal fibroblast cells, indicating its potential as a selective anticancer agent .

Antimicrobial Activity

Furan derivatives, including this compound, have also shown antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. For example, studies have reported that furan derivatives exhibit activity against Mycobacterium tuberculosis and other pathogenic microorganisms .

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of gene expression related to cell survival and death pathways . Additionally, furan compounds may interact with cellular enzymes such as tyrosinase, which is involved in melanin production and can contribute to skin disorders .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:

- Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives selectively targeted cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- Synergistic Effects : Combination studies with established chemotherapeutics like doxorubicin showed enhanced anticancer effects when used alongside furan derivatives, indicating potential for combination therapy strategies .

- In Vivo Studies : Animal models treated with selected furan derivatives exhibited reduced tumor growth rates compared to controls, reinforcing the need for further investigation into their clinical applications .

属性

IUPAC Name |

furan-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTSVWWOAIAIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186900 | |

| Record name | 2-Furoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-71-4 | |

| Record name | 2-Furancarboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furoylhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furoylhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of furan-2-carbohydrazide is C5H6N2O2, and its molecular weight is 126.11 g/mol.

ANone: this compound and its derivatives have been extensively characterized using various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as carbonyl (C=O), amine (N-H), and aromatic C=C stretches. [, , , , , , , , , , , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide valuable information about the compound's structure, including the number and types of protons and carbons, their chemical environment, and their connectivity. [, , , , , , , , , , , , , , ]

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing insights into its structure and potential degradation pathways. [, , , , , , ]

ANone: this compound is a highly versatile building block. Some common reactions include:

- Schiff base formation: The reaction of this compound with aldehydes or ketones readily yields Schiff bases, a class of compounds with diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , ]

- Heterocycle synthesis: this compound serves as a valuable precursor for synthesizing various heterocycles, including pyrazoles, triazoles, thiazoles, and oxadiazoles, many of which possess important pharmacological properties. [, , , , , , , , , , ]

- Metal complexation: The presence of oxygen and nitrogen donor atoms in this compound enables its use as a ligand for complexing various metal ions. These metal complexes often exhibit interesting magnetic, catalytic, and biological properties. [, , , , , , , ]

A: Yes, palladium(II) complexes containing this compound derivatives have demonstrated catalytic activity in Suzuki-Miyaura coupling reactions. These reactions involve the formation of biaryl compounds, which are important building blocks in organic synthesis. []

ANone: this compound derivatives have shown promise in various biological applications, including:

- Antimicrobial agents: Several studies have reported the antibacterial and antifungal activities of this compound derivatives against a range of microorganisms. [, , , , , , , ]

- Anti-inflammatory agents: Certain derivatives exhibit anti-inflammatory activity, making them potential candidates for developing new treatments for inflammatory diseases. [, ]

- Analgesic agents: Some compounds have shown analgesic activity, suggesting their potential use in pain management. []

- Anti-tubercular agents: Studies have explored the anti-tubercular activity of this compound derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. []

- Potential MRI contrast agents: One study showed a Gd(III) complex with a this compound derivative displayed enhanced relaxivity compared to a clinically used agent, suggesting potential application in MRI contrast enhancement. []

ANone: SAR studies have revealed that:

- Introducing substituents on the furan and/or phenyl rings of this compound derivatives can significantly impact their biological activity. [, , , , , , , , ]

- The nature, position, and electronic properties of these substituents play a crucial role in modulating the compound's interaction with biological targets, ultimately affecting its potency and selectivity. [, , , , , , , , ]

ANone: Various analytical techniques are used:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as UV-Vis or mass spectrometry, allows for separation, identification, and quantification of this compound derivatives in complex mixtures. []

- Elemental Analysis: Determining the elemental composition (C, H, N, etc.) confirms the purity and provides evidence for the proposed structure of the synthesized compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Computational methods have been employed to:

- Predict molecular properties: Density functional theory (DFT) calculations can predict various molecular properties, such as optimized geometry, dipole moment, and electronic structure, providing valuable insights into the compound's behavior. []

- Investigate intermolecular interactions: Hirshfeld surface analysis and fingerprint plots help analyze intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's packing in the solid state and its interactions with biological targets. []

ANone: Yes, some recent research highlights include:

- Aluminum detection: 5-Formyluracil probes based on this compound have been developed for selective detection of Al3+ ions in vitro and in biological systems. []

- Primary explosives: A copper(II) complex with this compound has been investigated as a potential primary explosive due to its good thermal stability and sensitivity to mechanical stimuli. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。